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This technical whitepaper provides an in-depth analysis of HMPL-453 (Fanregratinib), a novel

and highly selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2,

and 3. Dysregulation of the FGFR signaling pathway is a known driver of cell proliferation,

differentiation, migration, and angiogenesis in various cancers. HMPL-453 demonstrates potent

and selective inhibition of this pathway, leading to significant anti-tumor activity in preclinical

models and promising efficacy in clinical trials for patients with advanced solid tumors

harboring FGFR alterations.

Executive Summary
HMPL-453 is an orally bioavailable inhibitor targeting FGFR1, 2, and 3, key regulators of

cellular processes that, when aberrant, contribute to tumorigenesis. Preclinical studies have

established the potent and selective activity of HMPL-453 against tumor cells with dysregulated

FGFR signaling. In clinical evaluation, particularly in patients with advanced intrahepatic

cholangiocarcinoma (iCCA) harboring FGFR2 fusions, HMPL-453 has shown encouraging

results, demonstrating its potential as a valuable therapeutic agent. This document details the

mechanism of action, preclinical data, and clinical findings for HMPL-453, offering insights for

researchers, clinicians, and drug development professionals.

Mechanism of Action: Targeting the FGFR Signaling
Cascade
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The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in normal

cellular functions. However, genetic alterations such as gene amplification, mutations, and

fusions can lead to its constitutive activation, promoting uncontrolled tumor growth.

HMPL-453 selectively binds to and inhibits the kinase activity of FGFR1, 2, and 3. This action

blocks the phosphorylation of FGFR and downstream signaling proteins, thereby inhibiting the

activation of key pathways such as the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways.

The downstream effects of this inhibition include a reduction in cell proliferation and the

induction of apoptosis in cancer cells dependent on FGFR signaling.
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Figure 1: HMPL-453 Mechanism of Action.

Preclinical Data
In Vitro Activity
HMPL-453 has demonstrated potent and selective inhibitory activity against FGFR1, 2, and 3 in

various in vitro assays.
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Assay Type Target IC50 (nM) Reference

Kinase Activity Assay FGFR1 6 [1]

(Transcreener™/Z'-

LYTE)
FGFR2 4 [1]

FGFR3 6 [1]

FGFR4 425 [1]

Cell-Based Assay Cell Type GI50 Reference

Anti-Proliferation

Assay

Tumor cell lines with

dysregulated FGFR

signaling

3 - 105 nM [1]

(CellTiter-Glo™/CCK-

8)

Cell lines lacking

FGFR aberrations
> 1.5 µM [1]

In Vivo Efficacy
Preclinical studies in animal models have shown significant anti-tumor activity of HMPL-453.

Animal Model Tumor Type Treatment Outcome Reference

Nu/Nu nude mice

Multiple FGFR-

altered tumor

models

HMPL-453 (50

mg/kg/day, oral)

Dose-dependent

tumor growth

inhibition and

regression

[1]

BALB/c mice

NIH/3T3 cells

with FGFR2-

AHCYL1 fusion

HMPL-453 in

combination with

anti-PD-1

antibody

Significantly

improved anti-

tumor activity

[1]

Experimental Protocols
In Vitro Kinase and Cell Proliferation Assays
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Figure 2: In Vitro Experimental Workflow.

Kinase Activity Assays: The inhibitory activity of HMPL-453 against recombinant FGFR1, 2, 3,

and 4 was determined using either the Transcreener™ Fluorescence Polarization assay or the

Z'-LYTE kinase assay, according to the manufacturer's protocols.[1]

Cell Proliferation Assays: The anti-proliferative activity of HMPL-453 was assessed in a panel

of tumor cell lines with and without FGFR aberrations.[1] Cells were seeded in 96-well plates

and treated with increasing concentrations of HMPL-453. Cell viability was measured after a

set incubation period using either the CellTiter-Glo™ luminescent cell viability assay or the

CCK-8 assay.[1]

Western Blot Analysis: To confirm the mechanism of action, tumor cell lines harboring FGFR2

fusion were treated with HMPL-453.[1] Cell lysates were then subjected to western blot
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analysis to detect the phosphorylation status of FGFR and its downstream signaling proteins.

[1]
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Figure 3: In Vivo Experimental Workflow.

Xenograft Models: Multiple tumor models with FGFR alterations were established in Nu/Nu

nude mice.[1] Once tumors reached a specified volume, mice were randomized into treatment

and control groups. HMPL-453 was administered orally at specified doses and schedules.[1]

Tumor volume and body weight were measured regularly to assess efficacy and toxicity.
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Syngeneic Model: To evaluate the combination effect with immunotherapy, a model using

immune-competent BALB/c mice was established.[1] These mice were inoculated with NIH/3T3

cells engineered to express an FGFR2-AHCYL1 fusion protein.[1] The mice were then treated

with HMPL-453, an anti-PD-1 antibody, or a combination of both.[1]

Clinical Development
HMPL-453 is being investigated in multiple clinical trials for various solid tumors with FGFR

alterations. A key study is the Phase II trial in patients with advanced intrahepatic

cholangiocarcinoma (iCCA).

Phase II Study in Intrahepatic Cholangiocarcinoma
(NCT04353375)
This open-label, multi-cohort, single-arm study evaluated the efficacy and safety of HMPL-453

in patients with previously treated, advanced iCCA harboring FGFR2 fusions.[2][3]

Patient Population: Patients with locally advanced or metastatic iCCA with FGFR2 fusions who

had progressed on at least one prior line of systemic therapy.[2][3]

Treatment Regimens:

Cohort 1: 150 mg HMPL-453 once daily (QD).[3]

Cohort 2: 300 mg HMPL-453 QD, 2 weeks on / 1 week off.[3]

Efficacy Results (as of Sep 21, 2022):
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Efficacy
Endpoint

Cohort 1 (150
mg QD) (n=12)

Cohort 2 (300
mg QD, 2w
on/1w off)
(n=10
evaluable)

Overall (n=22
evaluable)

Reference

Objective

Response Rate

(ORR)

-
50% (95% CI,

18.7%–81.3%)
31.8% [2][3]

Disease Control

Rate (DCR)
-

90% (95% CI,

55.5%–99.7%)
86.4% [2][3]

Median

Progression-Free

Survival (PFS)

5.7 months (95%

CI, 2.6, NR)
Not yet mature - [2][3]

Based on a better safety profile and promising efficacy, the 300mg QD (2 weeks on/1 week off)

regimen was chosen as the recommended Phase 2 dose (RP2D).[3]

Conclusion
HMPL-453 is a potent and selective inhibitor of FGFR1, 2, and 3 with a clear mechanism of

action that translates to significant anti-tumor activity in preclinical models and promising

clinical efficacy in patients with FGFR-altered solid tumors. The findings from the Phase II study

in intrahepatic cholangiocarcinoma are particularly encouraging and support the continued

development of HMPL-453 as a targeted therapy for this patient population with limited

treatment options. Further investigation in other FGFR-driven cancers is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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